molecular formula C7H7Br2N B3176015 2,3-Dibromo-5-methylaniline CAS No. 96558-69-9

2,3-Dibromo-5-methylaniline

Cat. No.: B3176015
CAS No.: 96558-69-9
M. Wt: 264.94 g/mol
InChI Key: IYWYIAGFQKPGJS-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methylaniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 5th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methylaniline typically involves the bromination of 5-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from toluene. The steps include nitration to form nitrotoluene, reduction to form toluidine, and subsequent bromination to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dibromo-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-methylaniline involves its interaction with various molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    2,4-Dibromoaniline: Similar structure but with bromine atoms at different positions.

    3,5-Dibromoaniline: Bromine atoms at the 3rd and 5th positions.

    2,3-Dichloro-5-methylaniline: Chlorine atoms instead of bromine.

Uniqueness: The presence of bromine atoms enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro analogs .

Properties

IUPAC Name

2,3-dibromo-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYIAGFQKPGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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